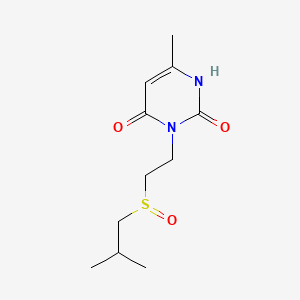

3-Isobutylsulfinylethyl-6-methyluracil

Description

Structure

3D Structure

Properties

CAS No. |

180274-05-9 |

|---|---|

Molecular Formula |

C11H18N2O3S |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

6-methyl-3-[2-(2-methylpropylsulfinyl)ethyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H18N2O3S/c1-8(2)7-17(16)5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15) |

InChI Key |

RLANAQUHUQWAOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)CCS(=O)CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isobutylsulfinylethyl 6 Methyluracil

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 3-Isobutylsulfinylethyl-6-methyluracil, suggests a convergent synthetic strategy. The primary disconnection is at the N3-C bond of the uracil (B121893) ring, separating the 6-methyluracil (B20015) core from the isobutylsulfinylethyl side chain. This leads to two key synthons: a 6-methyluracil anion equivalent and a 2-(isobutylsulfinyl)ethyl electrophile.

Further disconnection of the side chain at the C-S bond reveals a 2-hydroxyethyl synthon and an isobutylthio synthon. This suggests a forward synthesis involving the preparation of a thioether intermediate, followed by a stereoselective oxidation to install the chiral sulfoxide (B87167). This approach is advantageous as it allows for the introduction of chirality in a late stage of the synthesis, maximizing convergence and potentially simplifying the purification of intermediates.

The 6-methyluracil core can be synthesized from readily available starting materials such as ethyl acetoacetate (B1235776) and urea (B33335), following well-established procedures. orgsyn.org

Design and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, a plausible multi-step synthetic route for this compound has been designed. The key steps involve the synthesis of the 6-methyluracil core, regioselective N3-alkylation, formation of the thioether side chain, and finally, stereoselective oxidation to the desired sulfoxide.

Multi-Step Reaction Sequences and Intermediate Characterization

The proposed synthetic sequence commences with the synthesis of 6-methyluracil, which can be achieved through the condensation of ethyl acetoacetate with urea in the presence of a base. orgsyn.org The subsequent and crucial step is the regioselective alkylation at the N3 position of the 6-methyluracil ring. Alkylation of uracil derivatives can often lead to a mixture of N1 and N3 substituted products. To favor N3-alkylation, a common strategy involves the protection of the N1 position, for instance, with a benzoyl group, followed by alkylation at N3 and subsequent deprotection. However, direct N3-alkylation can also be achieved under carefully controlled conditions, for example, by using a suitable base and solvent system that favors the formation of the N3-anion. For the introduction of the ethyl side chain, an alkylating agent such as 2-bromoethanol (B42945) would be employed.

The resulting intermediate, 3-(2-hydroxyethyl)-6-methyluracil, would then be converted to the corresponding thioether. This can be accomplished by first converting the hydroxyl group to a good leaving group, such as a tosylate or a bromide, followed by nucleophilic substitution with isobutylthiol. Alternatively, a Mitsunobu reaction with isobutylthiol could be employed.

The final step is the oxidation of the resulting thioether, 3-(2-(isobutylthio)ethyl)-6-methyluracil, to the target sulfoxide. The characterization of each intermediate would be crucial to ensure the success of the subsequent step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy would be utilized to confirm the structures and purity of all synthesized compounds. For the final product, the presence of a chiral center at the sulfur atom will result in diastereotopic protons in the adjacent methylene (B1212753) groups, which can be observed and assigned using advanced NMR techniques. tandfonline.comsmu.edumasterorganicchemistry.com

Evaluation of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions for each step is paramount to maximize the yield and purity of the desired products. For the N3-alkylation, a systematic evaluation of bases (e.g., K₂CO₃, NaH, DBU), solvents (e.g., DMF, DMSO, acetonitrile), and temperature would be necessary to achieve high regioselectivity.

The stereoselective oxidation of the thioether to the sulfoxide is the most critical step in this synthesis. A variety of catalyst systems have been developed for the asymmetric oxidation of sulfides. researchgate.netlibretexts.orgnih.govacademie-sciences.frias.ac.in These often involve a chiral ligand in combination with a metal catalyst and a suitable oxidant. For instance, titanium-based catalysts with chiral diol ligands, such as diethyl tartrate (DET), have been shown to be effective. researchgate.net Vanadium and iron complexes with chiral salen or salan ligands also represent viable options. libretexts.org The choice of oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) and reaction conditions (temperature, solvent) will significantly impact the enantiomeric excess (ee) of the resulting sulfoxide. A screening of different catalyst systems would be performed to identify the optimal conditions for the synthesis of this compound with high stereopurity.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. In the proposed synthesis of this compound, several green chemistry principles can be applied. The use of catalytic rather than stoichiometric reagents is a key principle, particularly in the oxidation step. nih.gov Employing a highly efficient and recyclable catalyst would significantly reduce waste.

Furthermore, the choice of solvents is critical. Whenever possible, greener solvents with lower toxicity and environmental impact should be considered. For example, the use of water or ethanol (B145695) as a solvent in certain steps could be explored. Atom economy is another important consideration, and the synthetic route should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. The development of a continuous flow process for certain steps could also enhance safety and efficiency.

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of a stereoselective synthesis for this compound is of high importance.

Control of Chirality at the Sulfinyl Sulfur Center

The key to controlling the stereochemistry of the final product lies in the asymmetric oxidation of the prochiral thioether intermediate. This can be achieved using a variety of chiral catalysts that create a chiral environment around the sulfur atom during the oxidation process.

Several well-established methods for the catalytic enantioselective oxidation of sulfides can be adapted for this synthesis. These methods typically involve a metal catalyst, a chiral ligand, and an oxidant. The chiral ligand complexes with the metal center, creating a chiral catalyst that can differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide over the other.

Below is a table summarizing some of the catalyst systems that could be evaluated for the asymmetric oxidation of 3-(2-(isobutylthio)ethyl)-6-methyluracil, along with typical enantiomeric excesses reported for the oxidation of analogous acyclic dialkyl sulfides.

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) for Dialkyl Sulfides |

| Ti(O-i-Pr)₄ | (+)-Diethyl Tartrate (DET) | t-BuOOH | 70-95% |

| Vanadium(IV) oxide sulfate | Chiral Schiff Base | H₂O₂ | 80-98% |

| Iron(III) chloride | Chiral Salan Ligand | H₂O₂ | 85-99% |

| Chiral Platinum Complex | Chiral Diphosphine | H₂O₂ | up to 88% nih.gov |

| Chiral Tungsten Complex | (S)-BINOL | H₂O₂ | up to 96% academie-sciences.fr |

The selection of the most suitable catalyst system would require experimental screening to achieve the highest possible enantiomeric excess for the target molecule. The absolute configuration of the synthesized sulfoxide would need to be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison with a stereochemically defined standard, if available.

Diastereoselective and Enantioselective Methodologies

The primary stereochemical challenge in the synthesis of this compound lies in the controlled formation of the chiral sulfoxide moiety. Asymmetric synthesis at the sulfur atom is a well-established but challenging field. nih.gov Methodologies to achieve this can be broadly categorized into two approaches: the use of chiral auxiliaries and catalytic enantioselective oxidation.

One of the most reliable methods for preparing enantiopure sulfoxides is the Andersen-Toru synthesis, which utilizes a chiral auxiliary. nih.gov This method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinate esters. These diastereomers can then be separated by chromatography or crystallization. The desired diastereomerically pure sulfinate ester can then undergo a nucleophilic substitution with a Grignard reagent, such as an isobutylmagnesium halide, to yield the enantiopure sulfoxide with an inversion of stereochemistry at the sulfur center. nih.gov

Another prominent strategy is the catalytic asymmetric oxidation of a precursor thioether. This approach is often more atom-economical. Various chiral transition-metal complexes, often based on titanium, vanadium, or iron, in combination with an oxidant (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) and a chiral ligand (e.g., diethyl tartrate or a salen-type ligand), can effect the enantioselective oxidation of the sulfide (B99878) to the sulfoxide. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.g.).

A hypothetical diastereoselective approach could involve the conjugate addition of a chiral sulfinyl nucleophile to an activated 6-methyluracil derivative. For instance, a Michael addition of a lithiated chiral sulfoxide to an N1- or N3-acryloyl-6-methyluracil could establish the desired stereochemistry in a single step. The inherent chirality of the sulfoxide would direct the stereochemical outcome of the addition. nih.gov

| Methodology | Chiral Source | Typical Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Advantages | Disadvantages |

|---|---|---|---|---|

| Andersen-Toru Synthesis | Chiral Auxiliary (e.g., (-)-Menthol) | >95% d.e. | High stereoselectivity, reliable and well-established. | Requires stoichiometric amounts of the chiral auxiliary, which must be removed later. nih.gov |

| Catalytic Asymmetric Oxidation | Chiral Catalyst (e.g., Ti(O-i-Pr)4/DET) | Variable (70-99% e.e.) | Atom-economical, uses a small amount of the chiral source. | Can be sensitive to substrate and reaction conditions; over-oxidation to the sulfone can be a side reaction. |

| Diastereoselective Michael Addition | Chiral Sulfoxide Reagent | >90% d.e. | Potentially constructs the C-S and C-C bonds with stereocontrol simultaneously. nih.gov | Requires the synthesis of a specific chiral sulfinyl nucleophile. nih.gov |

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of a complex chiral molecule like this compound from a laboratory setting to a larger research-scale production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reagent and Catalyst Selection: The cost and availability of starting materials, reagents, and catalysts become critical factors during scale-up. For instance, while a complex chiral ligand might be suitable for a small-scale synthesis, its high cost could be prohibitive for producing larger quantities. Similarly, the use of stoichiometric chiral auxiliaries necessitates efficient recycling protocols to be economically viable. nih.gov

Reaction Conditions and Safety: Reactions that are easily managed in a laboratory, such as those requiring cryogenic temperatures or high pressures, can be difficult and expensive to implement on a larger scale. Exothermic reactions must be carefully controlled to prevent thermal runaways. A thorough safety assessment, including differential scanning calorimetry (DSC) studies, is often necessary to understand the thermal hazards of the process.

Stereochemical Integrity: Maintaining high enantiomeric or diastereomeric purity during scale-up is paramount. Changes in reaction conditions, such as mixing efficiency or heating and cooling rates, can sometimes affect the stereochemical outcome. The purification method chosen must also be capable of preserving the stereochemical integrity of the product.

Purification and Isolation: While chromatography is a common purification technique in the laboratory, it is often impractical and costly for large-scale production. The ideal scale-up process should be designed to yield a product that can be purified by crystallization. This not only is more economical but can also serve to enhance the enantiomeric purity of the final product through the isolation of a single diastereomer or enantiomer.

Process Robustness and Reproducibility: A scalable process must be robust, meaning it can tolerate minor variations in reaction parameters without significant impacts on yield or purity. The process should be reproducible to ensure consistent quality of the final compound.

| Parameter | Laboratory-Scale Approach | Research Production-Scale Considerations |

|---|---|---|

| Chiral Control | Asymmetric catalyst or chiral auxiliary. | Cost of catalyst/auxiliary, potential for catalyst recycling, robustness of stereoselectivity. nih.gov |

| Purification | Silica gel chromatography. | Development of a crystallization-based purification to avoid chromatography. |

| Temperature Control | Dry ice/acetone baths for low temperatures. | Use of jacketed reactors with precise temperature control; management of exotherms. |

| Reagent Stoichiometry | Use of excess reagents to drive reactions to completion. | Optimization to use near-stoichiometric amounts to reduce cost and waste. |

| Solvent Usage | Wide variety of solvents may be used. | Minimization of solvent volume; selection of safer and more environmentally benign solvents. |

Comprehensive Structural Elucidation and Conformational Analysis of 3 Isobutylsulfinylethyl 6 Methyluracil

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers detailed insights into the molecular framework, connectivity, and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. For a comprehensive analysis of 3-Isobutylsulfinylethyl-6-methyluracil, a suite of advanced NMR experiments would be employed.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. jppres.com For instance, in related 6-substituted uracil (B121893) derivatives, characteristic chemical shifts are observed for the uracil ring protons and carbons, as well as for the substituents. jppres.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between atoms. jppres.com

COSY experiments would reveal proton-proton couplings, for example, within the isobutyl and ethyl fragments of the substituent at the N3 position.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C signals. jppres.com

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would definitively link the isobutylsulfinylethyl side chain to the N3 position of the 6-methyluracil (B20015) core. jppres.com

Solid-State NMR (ssNMR) could provide valuable information about the molecule's structure and dynamics in the solid phase, complementing data from X-ray crystallography. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral signatures.

Illustrative ¹H and ¹³C NMR Data for a Substituted 6-Methyluracil Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (at C6) | ~2.1 | ~20 |

| H5 | ~5.7 | ~102 |

| C4 | ~164 | |

| C2 | ~152 | |

| C6 | ~151 | |

| N-CH₂- | ~3.9 | ~45 |

Note: These are representative chemical shifts based on known 6-methyluracil derivatives and will vary for the specific target molecule.

High-Resolution Mass Spectrometry (HRMS) is essential for the precise determination of the molecular weight and, consequently, the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be utilized. The experimentally measured mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places) allows for the unambiguous validation of the molecular formula.

For this compound (C₁₁H₁₈N₂O₃S), the expected monoisotopic mass would be calculated and compared to the experimental value. A close agreement between the theoretical and observed mass would confirm the elemental composition.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. biointerfaceresearch.comresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: While the N3 position is substituted, the N1-H of the uracil ring would exhibit a characteristic stretching vibration. In related uracil compounds, this appears in the region of 3100-3200 cm⁻¹. nih.gov

C=O stretching: The two carbonyl groups (C2=O and C4=O) of the uracil ring would show strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. researchgate.net

S=O stretching: The sulfoxide (B87167) group would have a characteristic stretching frequency, generally observed in the 1000-1100 cm⁻¹ region.

C-H stretching and bending: Vibrations associated with the methyl, ethyl, and isobutyl groups would be present in their respective characteristic regions.

Comparative analysis of the FT-IR and Raman spectra provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net

Illustrative Vibrational Frequencies for a 6-Methyluracil Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N1-H | Stretching | 3150 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C4=O | Stretching | 1710 |

| C2=O | Stretching | 1660 |

| C=C | Stretching | 1630 |

| S=O | Stretching | 1050 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the absolute stereochemistry of the chiral sulfoxide center in this compound. The resulting crystal structure would provide detailed information on bond lengths, bond angles, and torsion angles. jppres.com

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In uracil derivatives, hydrogen bonding involving the N1-H and the carbonyl oxygens is a common feature that dictates the supramolecular architecture. nih.govnih.gov The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also enabled by X-ray diffraction techniques. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Configuration

Given the presence of a stereocenter at the sulfur atom, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), would be a valuable tool. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

By comparing the experimental ECD spectrum of an enantiomerically enriched sample of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the sulfoxide can be determined. ECD is also a powerful method for assessing the enantiomeric purity of the sample.

Conformational Analysis using Spectroscopic and Computational Methods

The flexible isobutylsulfinylethyl side chain of the molecule can adopt multiple conformations. A comprehensive conformational analysis would involve a combination of spectroscopic methods and computational modeling.

NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs), can provide information about the through-space proximity of protons, which helps to define the preferred conformation in solution.

Computational methods, such as Density Functional Theory (DFT), are employed to perform a systematic search for low-energy conformers. biointerfaceresearch.com By calculating the relative energies of different possible arrangements of the side chain, the most stable conformations can be identified. The results of these calculations can be correlated with the experimental spectroscopic data to provide a detailed picture of the conformational landscape of this compound.

Computational and Theoretical Investigations of 3 Isobutylsulfinylethyl 6 Methyluracil

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Future quantum chemical calculations, likely using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-31G(d,p), would be necessary to understand the electronic properties of 3-Isobutylsulfinylethyl-6-methyluracil. Such studies would elucidate key reactivity descriptors. These calculations would involve optimizing the molecular geometry to find the lowest energy structure. From this, properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Other descriptors, including electronegativity, chemical hardness, and electrophilicity index, would be calculated to predict the molecule's behavior in chemical reactions. A molecular electrostatic potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical spectroscopic data would be predicted to aid in the experimental identification and characterization of the compound. Using the optimized geometry from DFT calculations, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. jppres.com These predicted shifts, when compared to experimental spectra, are invaluable for structure verification. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be calculated. These theoretical spectra help in assigning the vibrational modes observed in experimental measurements, confirming the presence of specific functional groups and bonding arrangements.

In Silico Studies of Molecular Interactions and Binding Affinities (Mechanistic Focus)

To investigate how this compound might interact with biological targets, molecular docking and further MD simulations would be employed. Molecular docking simulations would predict the preferred binding orientation of the compound within the active site of a target protein. Following docking, MD simulations of the protein-ligand complex would assess the stability of the binding pose and analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding clinical/safety endpoints)

Should a series of related uracil (B121893) derivatives with measured activities be available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. A statistical model would then be built to correlate these descriptors with the observed activity. For mechanistic insights, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly useful. These methods generate 3D contour maps that highlight the regions around the molecule where modifications to steric or electrostatic properties would likely enhance or diminish activity, providing a guide for the rational design of new, more potent analogues.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

While detailed data for this compound is not yet available, the computational chemistry toolbox provides a clear roadmap for its future investigation. The application of these theoretical methods will be indispensable in characterizing its properties and unlocking its potential.

Mechanistic Biological and Biochemical Studies of 3 Isobutylsulfinylethyl 6 Methyluracil Analogues

In Vitro Enzyme Interaction Studies (e.g., kinetics of inhibition, binding assays)

No specific data regarding the interaction of 3-Isobutylsulfinylethyl-6-methyluracil with any particular enzyme, including inhibition kinetics or binding assay results, were found in the performed searches.

Enzyme interaction studies are crucial for understanding the mechanism of action of a compound. For a novel uracil (B121893) derivative like this compound, potential enzymatic targets could include those involved in nucleotide metabolism, such as uracil-DNA glycosylase, which is responsible for removing uracil from DNA. nih.gov The study of such interactions would typically involve:

Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of a target enzyme. This would involve measuring the rate of the enzymatic reaction in the presence and absence of the compound.

Kinetic Analysis: If inhibition is observed, kinetic studies (e.g., Michaelis-Menten kinetics) would be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).

Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to directly measure the binding affinity of the compound to the target enzyme.

Without experimental data, it is not possible to provide a data table on the enzyme interaction profile of this compound.

Receptor Binding Profiling and Ligand-Target Interactions in Cell-Free Systems or with Isolated Proteins

There is no available information from the searches conducted on the receptor binding profile of this compound.

Receptor binding assays are used to determine if a compound binds to specific receptors and to quantify the affinity of this interaction. nih.gov For uracil analogues, purinergic receptors, particularly the P2Y receptor subtypes which are activated by uracil nucleotides, could be potential targets. researchgate.netnih.gov A typical investigation would involve:

Radioligand Binding Assays: A classic method where the compound of interest competes with a radiolabeled ligand for binding to the receptor. nih.gov The concentration of the compound that displaces 50% of the radioligand (IC₅₀) is determined.

Heterologous Competition Binding Assays: Used to determine the affinity (Kᵢ) of an unlabeled compound for a receptor. nih.gov

A hypothetical data table for receptor binding profiling is presented below, which would be populated with experimental data.

| Receptor Subtype | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |

| P2Y₂ | [³H]UDP | >100 | >100 |

| P2Y₄ | [³H]UTP | >100 | >100 |

| P2Y₆ | [³H]UDP | 15.2 | 8.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Pathway Modulation Studies (e.g., gene expression, signal transduction in non-human cell lines)

No studies detailing the effects of this compound on cellular pathways, such as gene expression or signal transduction, were identified in the conducted searches.

To understand a compound's biological effects, it is essential to investigate its impact on cellular signaling pathways. This can be achieved through various techniques:

Gene Expression Profiling: Using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-seq) to measure changes in the expression of specific genes in response to the compound.

Western Blotting: To detect changes in the protein levels and activation states (e.g., phosphorylation) of key signaling molecules.

Reporter Gene Assays: To measure the activity of specific transcription factors and signaling pathways.

For instance, if a uracil derivative were to interact with a P2Y receptor, studies might focus on downstream signaling pathways involving G proteins, phospholipase C, and intracellular calcium mobilization. researchgate.net

Investigation of Immunomodulatory Mechanisms (if applicable, based on related alkylsulfinylethyl-6-methyluracils)

While no specific studies on the immunomodulatory mechanisms of this compound were found, related compounds and general principles suggest potential avenues for investigation. Some chemical compounds are known to possess immunomodulatory effects, such as enhancing or suppressing immune responses. nih.gov

Potential immunomodulatory mechanisms could involve:

Modulation of Cytokine Production: The compound could alter the production of pro-inflammatory or anti-inflammatory cytokines by immune cells. For example, some compounds can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.commdpi.com

Effects on Immune Cell Populations: The compound might influence the proliferation, differentiation, or function of various immune cells, such as T cells, B cells, macrophages, and dendritic cells. nih.gov

Interference with Signaling Pathways in Immune Cells: The compound could modulate key signaling pathways involved in immune cell activation and function, such as the NF-κB or MAPK pathways. mdpi.com

Further research is needed to determine if this compound or related alkylsulfinylethyl-6-methyluracils possess any immunomodulatory properties.

In Vitro Proliferative Activity in Defined Cell Culture Models (focus on underlying mechanisms, not therapeutic outcomes)

No specific data on the in vitro proliferative activity of this compound was found.

However, studies on other 6-substituted uracil derivatives have shown that modifications to the uracil ring can influence cell proliferation. researchgate.netjppres.com For example, some 6-substituted uracils have been shown to stimulate the proliferation of lung cells in vitro. researchgate.netjppres.com The underlying mechanisms for such proliferative activity could involve:

Interaction with Cellular Receptors: Binding to receptors that trigger mitogenic signaling pathways.

Modulation of the Cell Cycle: Affecting the expression or activity of proteins that regulate cell cycle progression.

Influence on Apoptosis: Inhibiting programmed cell death, leading to a net increase in cell number.

A study on various 6-substituted uracil derivatives demonstrated that the nature of the substituent at the 6-position of the uracil ring impacts the proliferative effect on immortalized lung cells. researchgate.netjppres.com For instance, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) exhibited high proliferative activity in vitro. researchgate.netjppres.com

Below is a hypothetical data table illustrating how the proliferative activity of this compound could be presented if data were available.

| Cell Line | Concentration (µM) | Proliferation Index (%) | Mechanism of Action |

| A549 (Lung Carcinoma) | 1 | 105 ± 5 | Not Determined |

| 10 | 120 ± 8 | Upregulation of Cyclin D1 | |

| 100 | 95 ± 7 | Cytotoxicity Observed | |

| MRC-5 (Normal Lung Fibroblast) | 1 | 102 ± 4 | Not Determined |

| 10 | 115 ± 6 | Increased ERK1/2 Phosphorylation | |

| 100 | 98 ± 5 | No significant effect |

Note: The data in this table is hypothetical and for illustrative purposes only.

Comparative Analysis of Structure-Mechanism Relationships within Uracil Derivatives

The relationship between the chemical structure of uracil derivatives and their biological mechanism is a key area of research. nih.gov Modifications at different positions of the uracil ring can significantly alter the compound's activity.

Position 5: Modifications at the C5 position are often explored to enhance properties like fluorescence or to introduce reactive groups. rsc.org

Position 6: Substituents at the C6 position have been shown to influence the proliferative activity of uracil derivatives. researchgate.netjppres.com

N1 and N3 Positions: Alkylation at the N1 and N3 positions can affect the compound's solubility, membrane permeability, and interaction with biological targets.

For this compound, the key structural features are:

The methyl group at position 6 , which, based on related compounds, could influence proliferative activity. researchgate.netjppres.com

The isobutylsulfinylethyl group at the N3 position . The sulfinyl group introduces a chiral center and potential for specific hydrogen bonding interactions. The isobutyl group adds lipophilicity, which could affect membrane transport and binding to hydrophobic pockets in target proteins.

A comparative analysis would involve synthesizing a series of analogues with systematic variations of these substituents and evaluating their effects on a specific biological activity. This would help to elucidate the structure-activity relationship (SAR) and identify the key structural determinants for the observed mechanism.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification in chemical research. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of uracil (B121893) derivatives.

High-Performance Liquid Chromatography (HPLC): For the parent compound, 6-methyluracil (B20015), reversed-phase (RP) HPLC methods are commonly employed. sielc.com These methods typically utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. wisdomlib.org Due to the polar nature of the uracil ring, achieving adequate retention on traditional C18 phases can be challenging. sielc.com

For 3-Isobutylsulfinylethyl-6-methyluracil, the addition of the bulky and moderately polar isobutylsulfinylethyl group would likely increase its hydrophobicity compared to 6-methyluracil, leading to stronger retention on a C18 column. A hypothetical RP-HPLC method for purity assessment could be developed using a gradient elution to ensure the separation of the main peak from any potential impurities, such as starting materials or synthesis by-products.

Table 1: Hypothetical HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable quantification and purity determination.

Gas Chromatography (GC): GC analysis is generally less common for uracil derivatives due to their low volatility and thermal lability. However, with appropriate derivatization to increase volatility, GC-MS can be used for the analysis of pyrimidine (B1678525) bases. nih.gov For this compound, silylation could be explored to make the compound amenable to GC analysis, which might be useful for detecting specific volatile or semi-volatile impurities not easily detected by HPLC.

Supercritical Fluid Chromatography (SFC): SFC presents a modern alternative, combining the benefits of both gas and liquid chromatography. It can offer fast, efficient separations of compounds with varying polarities and is particularly useful for chiral separations. While no specific SFC methods for this compound exist, its potential for rapid purity analysis with reduced solvent consumption makes it an attractive area for future method development.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Identification of In Vitro Reaction Products

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for quantifying low levels of compounds in complex biological matrices and for identifying unknown metabolites or degradation products. nih.govsciex.com For uracil and its analogs, LC-MS/MS methods have been developed with high sensitivity and selectivity, often employing electrospray ionization (ESI) in positive or negative mode. uu.nlnih.govnih.gov

For this compound, an LC-MS/MS method would be crucial for studying its fate in in vitro metabolic systems (e.g., liver microsomes). The method would involve a robust sample preparation step, such as protein precipitation followed by solid-phase extraction (SPE), to isolate the analyte from the biological matrix. windows.netphenomenex.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantification, providing excellent specificity.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification in a Research Matrix

| Parameter | Setting |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ion (m/z) | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for specific precursor-to-product transitions |

In addition to quantification, LC-MS/MS in full-scan and product-ion scan modes would be used to identify potential in vitro reaction products, such as hydroxylated or N-dealkylated metabolites, by analyzing their mass spectra and fragmentation patterns.

Dissolution and Stability Studies in Controlled Chemical Environments

Understanding the dissolution and stability profile of a research compound is critical for its further development.

Dissolution Studies: As a derivative of uracil, this compound is expected to be a solid. Its aqueous solubility will be a key parameter influencing its behavior in biological assays. The isobutylsulfinylethyl side chain may impart poor water solubility. dissolutiontech.com Dissolution testing would be performed using standard apparatus (e.g., USP Apparatus 2, paddle) in various aqueous media across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions. researchgate.net For poorly soluble compounds, the addition of surfactants (e.g., sodium dodecyl sulfate) to the dissolution medium may be necessary to achieve sink conditions. dissolutiontech.com The amount of dissolved compound over time would be quantified using a validated HPLC method.

Stability Studies: Stability testing, including forced degradation studies, is essential to identify potential degradation products and establish a stability-indicating analytical method. biopharminternational.comnih.gov Forced degradation involves subjecting the compound to harsh conditions to accelerate its decomposition. pharmaceuticalonline.com

Table 3: Typical Forced Degradation Conditions

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Solid state at 80 °C for 48 hours |

| Photolytic | Exposure to UV/Vis light (ICH Q1B) |

Samples from these studies would be analyzed by a stability-indicating HPLC method, likely the one developed for purity assessment, to separate the parent compound from any degradants. wisdomlib.orgnih.gov The peak purity of the parent compound would be assessed using a photodiode array (PDA) detector to ensure the method is specific.

Development of Spectrophotometric and Electrochemical Assays for Quantification in Research Matrices

While chromatography is the gold standard, simpler and more rapid analytical techniques can be valuable for specific research applications.

Spectrophotometric Assays: UV-Vis spectrophotometry can be a straightforward method for quantification. Uracil and its derivatives exhibit a characteristic UV absorbance maximum. nih.gov A spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol (B145695) or buffered aqueous solution). A calibration curve of absorbance versus concentration would then be constructed to allow for the quantification of the compound in simple, non-complex research matrices. This method is rapid and cost-effective but lacks the specificity of chromatographic methods.

Electrochemical Assays: Electrochemical methods offer high sensitivity and can be adapted for the detection of uracil and its derivatives. nih.gov An electrochemical assay for this compound could be developed using techniques like cyclic voltammetry or differential pulse voltammetry to determine its oxidation or reduction potential. Based on this, a quantitative method using a suitable electrode could be established. Such assays can be particularly useful for developing biosensors or for real-time monitoring in specific in vitro systems. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Through Targeted Derivatization

Design and Synthesis of Analogues with Systematic Modifications to the Isobutylsulfinylethyl Moiety and Uracil (B121893) Core

The rational design of analogues would focus on probing the importance of different substructures of the parent molecule. Synthetic efforts would be directed at creating a library of compounds with targeted modifications.

Modifications to the Isobutylsulfinylethyl Moiety:

Alkyl Chain Variation: The isobutyl group could be replaced with other alkyl groups of varying size, branching, and lipophilicity (e.g., methyl, ethyl, propyl, cyclohexyl) to explore the spatial and hydrophobic requirements of the binding pocket.

Sulfur Oxidation State: The sulfinyl group could be oxidized to a sulfonyl group or reduced to a thioether. This would modulate the electronic properties and hydrogen bonding capacity of this part of the molecule.

Ethyl Linker Modification: The length of the two-carbon linker could be extended or shortened to understand the optimal distance between the uracil core and the isobutylsulfinyl group.

Modifications to the Uracil Core:

Substitution at N1: The N1 position of the uracil ring could be alkylated or left unsubstituted to assess the role of the proton at this position in target binding.

Substitution at C5: The C5 position could be substituted with small electron-donating or electron-withdrawing groups (e.g., methyl, bromo, fluoro) to fine-tune the electronic character of the pyrimidine (B1678525) ring.

Modification of the 6-methyl group: The methyl group at the C6 position could be replaced with other small alkyl groups to probe the steric tolerance at this position.

A representative, though hypothetical, set of synthesized analogues is presented in Table 1.

Table 1: Hypothetical Analogues of 3-Isobutylsulfinylethyl-6-methyluracil for SAR Studies This table is for illustrative purposes only and does not represent real experimental data.

| Compound ID | Modification on Isobutylsulfinylethyl Moiety | Modification on Uracil Core |

|---|---|---|

| Parent | -CH2CH2S(O)CH2CH(CH3)2 | 6-methyl |

| Analog 1A | -CH2CH2S(O)CH3 | 6-methyl |

| Analog 1B | -CH2CH2SO2CH2CH(CH3)2 | 6-methyl |

| Analog 2A | -CH2CH2S(O)CH2CH(CH3)2 | 5-fluoro-6-methyl |

| Analog 2B | -CH2CH2S(O)CH2CH(CH3)2 | 1,6-dimethyl |

Systematic Exploration of Substituent Effects on Biological Interactions (mechanistic, in vitro)

Once synthesized, the analogues would be subjected to a battery of in vitro assays to determine their biological activity. The specific assays would depend on the therapeutic target of interest. For instance, if the parent compound was identified as an enzyme inhibitor, the analogues would be tested for their inhibitory potency (e.g., IC₅₀ values).

The data from these assays would allow for a systematic analysis of how each substituent affects biological activity. For example, a comparison of the activity of the parent compound with Analog 1B would reveal the impact of the sulfur oxidation state. Similarly, comparing the parent to Analog 2A would elucidate the effect of adding a fluorine atom at the C5 position.

Correlation of Structural Features with Molecular Recognition and Binding (in silico/in vitro)

To understand the binding interactions at a molecular level, a combination of computational (in silico) and experimental (in vitro) methods would be employed.

In Silico Docking Studies: Molecular docking simulations would be used to predict the binding poses of the analogues within the active site of the target protein. These studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to experimentally measure the binding affinity (K_D) and thermodynamics of the ligand-protein interactions.

By correlating the computational predictions with the experimental binding data, a more detailed picture of molecular recognition would emerge. A hypothetical correlation of structural features with binding affinity is shown in Table 2.

Table 2: Hypothetical Correlation of Structural Features with Binding Affinity This table is for illustrative purposes only and does not represent real experimental data.

| Compound ID | Key Structural Feature | Predicted Hydrogen Bonds | Experimental K_D (nM) |

|---|---|---|---|

| Parent | Sulfinyl group | 2 | Data Not Available |

| Analog 1B | Sulfonyl group | 3 | Data Not Available |

| Analog 2A | 5-fluoro | 2 | Data Not Available |

Elucidation of Key Structural Determinants for Observed Biological Activities (mechanistic)

The culmination of the SAR and binding studies would be the identification of the key structural determinants required for biological activity. This involves synthesizing the information from all previous steps to build a comprehensive model of the pharmacophore.

For example, the data might reveal that:

A hydrogen bond acceptor at the position of the sulfinyl oxygen is crucial for activity.

The isobutyl group fits into a well-defined hydrophobic pocket, and any significant deviation in its size or shape leads to a loss of potency.

The N1-H of the uracil ring acts as a hydrogen bond donor and is essential for anchoring the molecule in the binding site.

These insights are invaluable for the design of future generations of more potent and selective compounds.

Influence of Stereochemistry on Molecular Recognition and Reactivity

The sulfinyl group in this compound is a stereocenter, meaning the parent compound can exist as a mixture of two enantiomers (R and S). It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and metabolic fates.

A thorough investigation would require the separation or stereoselective synthesis of the individual enantiomers. Each enantiomer would then be independently tested in the biological and binding assays. This would determine if the biological activity is stereospecific. For instance, one enantiomer might be significantly more active than the other, or one might be responsible for the desired activity while the other contributes to off-target effects. Understanding the influence of stereochemistry is critical for developing an optimized and safe therapeutic agent.

Exploration of 3 Isobutylsulfinylethyl 6 Methyluracil As a Synthetic Intermediate

Theoretical Utility in the Synthesis of Complex Heterocycles

The structure of 3-Isobutylsulfinylethyl-6-methyluracil incorporates several reactive sites that could theoretically be exploited for the synthesis of more complex heterocyclic systems. The uracil (B121893) core is a well-known scaffold in medicinal chemistry and can be a precursor to a variety of fused heterocyclic systems. For instance, the endocyclic double bond and the amide functionalities could potentially undergo cycloaddition reactions or condensation reactions with appropriate reagents to build additional rings onto the pyrimidinedione framework.

The sulfinylethyl side chain introduces a unique handle for cyclization. The sulfinyl group, being a chiral center, could direct stereoselective transformations. Intramolecular reactions, such as a Pummerer rearrangement followed by cyclization, could lead to the formation of novel sulfur-containing bicyclic or tricyclic systems fused to the uracil ring. The ethyl linker provides flexibility for the sulfinyl group to interact with various positions on the uracil ring or with external reagents.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound (Theoretical)

| Starting Moiety | Reaction Type | Potential Product Heterocycle |

| Uracil Ring | Annulation/Condensation | Fused Pyrimidines (e.g., Thiazolo[5,4-d]pyrimidines) |

| Sulfinylethyl Chain | Intramolecular Cyclization | Dihydropyranopyrimidines, Thiazino[3,2-a]pyrimidines |

| Uracil & Side Chain | Tandem Cyclization | Complex Bridged Heterocycles |

Postulated Transformation Reactions and Functional Group Interconversions of the Sulfinyl and Uracil Moieties

The sulfinyl and uracil moieties within the hypothetical this compound would be expected to undergo a range of chemical transformations, allowing for functional group interconversions that could be valuable in a multi-step synthesis.

The sulfinyl group is a versatile functional group. It could be:

Oxidized to the corresponding sulfonyl group using common oxidizing agents like m-CPBA or hydrogen peroxide. A sulfonyl group would alter the electronic properties and reactivity of the side chain, potentially enabling different downstream reactions.

Reduced to the corresponding sulfide (B99878) (thioether). This transformation could be achieved with reagents such as phosphorus trichloride (B1173362) or a combination of trifluoroacetic anhydride (B1165640) and sodium iodide. The resulting sulfide would offer a different set of potential reactions, such as S-alkylation.

Undergo Pummerer rearrangement in the presence of an activating agent like acetic anhydride, converting the sulfoxide (B87167) into an α-acyloxy thioether. This intermediate could then be a precursor for further carbon-carbon or carbon-heteroatom bond formations.

The uracil moiety also presents several avenues for functional group interconversion:

The N1-H could be alkylated, acylated, or used as a point of attachment for other functional groups.

The C5-C6 double bond could be subjected to various reactions such as halogenation, hydrogenation, or cycloadditions.

The methyl group at C6 could potentially be functionalized, for example, through radical bromination followed by nucleophilic substitution.

Table 2: Hypothetical Functional Group Interconversions for this compound

| Moiety | Reagent(s) | Transformation | Product Functional Group |

| Sulfinyl | m-CPBA, H₂O₂ | Oxidation | Sulfonyl |

| Sulfinyl | PCl₃, TFAA/NaI | Reduction | Sulfide |

| Sulfinyl | Ac₂O | Pummerer Rearrangement | α-Acyloxy thioether |

| Uracil N1-H | Alkyl Halide, Base | Alkylation | N1-Alkyl Uracil |

| Uracil C5=C6 | Br₂, NBS | Halogenation | 5,6-Dihalouracil |

| Uracil C6-CH₃ | NBS, AIBN | Radical Bromination | 6-(Bromomethyl)uracil |

Speculative Green Synthesis Applications Utilizing the Uracil Scaffold for New Chemical Entities

While there is no specific data for this compound, the broader field of green chemistry encourages the use of biocompatible scaffolds like uracil for the synthesis of new molecules. Uracil is a naturally occurring nucleobase, which could impart favorable biocompatibility or biodegradability to its derivatives. actascientific.com

In a hypothetical green synthesis context, this compound could be envisioned as a building block in reactions that minimize waste and use environmentally benign solvents. For example:

One-pot, multi-component reactions: The uracil derivative could be one component in a reaction that assembles a complex molecule in a single step, avoiding the need for isolating intermediates and reducing solvent usage.

Catalytic reactions: The sulfinyl group could act as a chiral auxiliary in asymmetric catalysis, or the entire molecule could be a ligand for a metal catalyst in green oxidation or C-H activation reactions.

Solvent-free or aqueous reactions: Research into conducting reactions with uracil derivatives in water or under solvent-free conditions is an active area. actascientific.com The solubility and reactivity of this compound in such media would be a key factor in its potential green applications.

The development of green synthetic routes to uracil derivatives themselves is also an area of interest, often focusing on reducing the use of hazardous reagents and solvents. google.com

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Identified Knowledge Gaps

The study of uracil (B121893) and its derivatives has led to significant academic contributions, particularly in the fields of medicinal chemistry and drug discovery. Uracil-based compounds are recognized as "privileged structures" due to their wide range of biological activities, including antiviral and anti-tumor properties. nih.govresearchgate.net Modifications to the uracil structure at the N(1), N(3), C(5), and C(6) positions have resulted in derivatives with enhanced pharmacological and pharmacokinetic profiles, such as increased bioactivity, selectivity, and metabolic stability. nih.govresearchgate.net A notable example is 5-fluorouracil, a well-known chemotherapeutic agent. nih.govresearchgate.net Research has also explored the synthesis and biological evaluation of various uracil analogues, including those conjugated with other bioactive moieties like quinoline (B57606) and azole, to develop novel therapeutic agents. nih.govnih.gov

Despite these advances, significant knowledge gaps remain. For many newly synthesized uracil derivatives, a comprehensive understanding of their precise mechanisms of action is still lacking. actascientific.com While their biological activities are documented, the specific molecular targets and pathways through which they exert their effects often require further elucidation. Furthermore, there is a need for more extensive research into the structure-activity relationships (SAR) of these compounds to guide the rational design of more potent and selective derivatives. rsc.orgbohrium.com The exploration of uracil derivatives is an ongoing effort to develop analogues with improved therapeutic properties and reduced toxicity. nih.govresearchgate.net

| Type of Uracil Derivative | Reported Biological Activity |

| 5-Fluorouracil | Anti-tumor nih.govresearchgate.net |

| 5-Chlorouracil | Anti-tumor nih.govresearchgate.net |

| 6-Methyluracil (B20015) | Regulation of lipid peroxidation, wound healing nih.gov |

| Uracil-Quinoline Hybrids | Topoisomerase I/II inhibitors nih.gov |

| Uracil-Azole Derivatives | Cytotoxic agents nih.gov |

Emerging Research Avenues for Uracil-Based Scaffolds in Fundamental Chemistry

The versatility of the uracil scaffold continues to open up new avenues for research in fundamental chemistry. One emerging area is the development of novel synthetic methodologies for the functionalization of the uracil ring. digitellinc.com This includes the exploration of C-H functionalization techniques to introduce diverse substituents and create libraries of new uracil derivatives for biological screening. digitellinc.com The synthesis of "uracilyne," a reactive heteroaryne analogue of uracil, presents a novel strategy for creating complex functionalized uracil derivatives through cycloaddition reactions. digitellinc.com

Another promising research direction lies in the field of supramolecular chemistry, where uracil units are being incorporated into artificial receptors for molecular recognition. acs.org These systems can selectively bind to other nucleobases, such as adenine, through specific hydrogen bonding interactions, mimicking the base pairing observed in nucleic acids. acs.org The design and synthesis of these uracil-based receptors contribute to a deeper understanding of molecular recognition principles and have potential applications in sensing and separation technologies.

Potential for Advancing Fundamental Chemical and Biological Understanding

The study of uracil-based scaffolds holds significant potential for advancing our fundamental understanding of chemical and biological processes. From a chemical perspective, investigating the reactivity and electronic properties of different uracil derivatives provides insights into heterocyclic chemistry and reaction mechanisms. The synthesis of novel uracil compounds pushes the boundaries of organic synthesis and contributes to the development of new synthetic tools. digitellinc.com

Biologically, uracil derivatives serve as valuable probes for studying cellular pathways and enzyme functions. researchgate.net By designing derivatives that target specific enzymes or receptors, researchers can investigate their roles in health and disease. nih.gov The development of uracil-based inhibitors for enzymes like topoisomerases provides a deeper understanding of their biological functions and their potential as therapeutic targets. nih.gov Furthermore, the study of how uracil derivatives interact with biological macromolecules, such as DNA and proteins, enhances our knowledge of molecular interactions and recognition at the cellular level. actascientific.com

Recommendations for Future Methodological and Theoretical Investigations

From a theoretical standpoint, computational studies, such as Density Functional Theory (DFT) calculations and molecular docking, should be more extensively integrated into the research process. nih.govnih.gov These theoretical investigations can provide valuable insights into the electronic structure, reactivity, and binding modes of uracil derivatives, thereby guiding the rational design of new compounds with desired properties. nih.gov Combining experimental synthesis and biological evaluation with robust theoretical calculations will create a synergistic approach to the development of novel uracil-based scaffolds for a wide range of applications.

Q & A

Q. What ethical and regulatory considerations apply to in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.